Cas no 107438-79-9 (Ginkgolide J)
Ginkgolide J Chemical and Physical Properties
Names and Identifiers
-
- Ginkgolide J
- 7beta-hydroxyginkgolide a
- BN 52024
- GinkgolideA, 7-hydroxy-, (7β)-
- GINKGOLIDE J(P) (AHP Verified) PrintBack
- Ginkgolid J
- J Ginkgoli
- Ginkgolide J, 98%, from Ginkgo biloba L.
- (1R,3R,6R,7S,8S,9R,10S,13S,16S)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo
- CID 124544850
- GTPL1864
- LMPR0104540004
- C07604
- Q27077805
- CID 441296
- 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b-trihydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS)-
- Ginkgolide Impurity 8 (Ginkgolide J)
- CID 24721483
- SCHEMBL21753454
- 107438-79-9
- L000810
- DTXSID80869475
- 7-beta-Hydroxyginkgolide A
- AKOS040759073
- M5297RI2UE
- GINKGOLIDE J (CONSTITUENT OF GINKGO) [DSC]
- UNII-M5297RI2UE
- GLXC-13661
- (1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
- DTXCID201021827
- NS00070448
- BN-52024
- GINKGOLIDE J (CONSTITUENT OF GINKGO)
- DB06746
- ginkgolide-J
- Q27095721
- Ginkgolide A, 7-hydroxy-, (7beta)-
- GINKGOLIDE A, 7-HYDROXY-, (7.BETA.)-
- (1R,4aR,5R,7aS,9S,10R,11S)-11-tert-butyl-1,4b,10-trihydroxy-5-methyltetrahydro-4bH,9H-9,4a-(epoxymethano)cyclopenta(c)furo(2,3-b)furo(3',2':3,4)cyclopenta(1,2-d)furan-2,6,13(1H,5H)-trione
- 9H-1,7A-(EPOXYMETHANO)-1H,6AH-CYCLOPENTA(C)FURO(2,3-B)FURO(3',2':3,4)CYCLOPENTA(1,2-D)FURAN-5,9,12(4H)-TRIONE, 3-(1,1-DIMETHYLETHYL)HEXAHYDRO-2,4,7B-TRIHYDROXY-8-METHYL-, (1S,2R,3S,3AS,4R,6AR,7AR,7BR,8S,10AS,11AS)-
- 7-Hydroxyginkgolide A
- (7?)-7-Hydroxyginkgolide A; [1S-(1?,2?,3?,3aR*,4?,6a?,7a?,7b?,8?,10a?,11aR*)]-3-(1,1-Dimethylethyl)hexahydro-2,4,7b-trihydroxy-8-methyl-9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione;
-
- MDL: MFCD03093737
- Inchi: 1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17?,18+,19-,20-/m1/s1
- InChI Key: LMEHVEUFNRJAAV-XNSMQBOTSA-N
- SMILES: C123[C@@]45[C@H](O[C@@]1(C(O[C@@H]2[C@@H]([C@H]4C(C)(C)C)O)=O)[C@]1(O)[C@@H](OC([C@H]1C)=O)C3)OC(=O)[C@@H]5O
Computed Properties
- Exact Mass: 424.13700
- Monoisotopic Mass: 424.13694696 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 1
- Complexity: 925
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 149
- Molecular Weight: 424.4
Experimental Properties
- Color/Form: Cryst.
- Density: 1.6400
- Melting Point: >282oC (dec.)
- Boiling Point: 760.4 °C at 760 mmHg
- Flash Point: 273.6 °C
- Refractive Index: 1.65
- Solubility: DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)
- PSA: 148.82000
- LogP: -1.36950
- pka: 11.28±0.70(Predicted)
Ginkgolide J Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Hygroscopic, -20°C Freezer, Under inert atmosphere
Ginkgolide J Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 89556-5MG |
Ginkgolide J |
107438-79-9 | analytical standard | 5MG |
4603.71 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89329-10MG |
Ginkgolide J |
107438-79-9 | phyproof | 10MG |
5154.51 | 2021-05-13 | |
| TRC | G387445-1mg |
Ginkgolide J |
107438-79-9 | 1mg |
$ 173.00 | 2023-09-07 | ||
| TRC | G387445-10mg |
Ginkgolide J |
107438-79-9 | 10mg |
$ 1367.00 | 2023-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0649-20mg |
Ginkgolide J |
107438-79-9 | 98% | 20mg |
$85 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0649-10mg |
Ginkgolide J |
107438-79-9 | 98% | 10mg |
$150 | 2022-04-26 | |
| ChemScence | CS-0009801-5mg |
Ginkgolide J |
107438-79-9 | ≥98.0% | 5mg |
$296.0 | 2022-04-28 | |
| ChemScence | CS-0009801-10mg |
Ginkgolide J |
107438-79-9 | ≥98.0% | 10mg |
$503.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G82280-20mg |
Ginkgolide J |
107438-79-9 | ,HPLC≥98% | 20mg |
¥1238.0 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5464-20mg |
Ginkgolide J |
107438-79-9 | 98% | 20mg |
¥1944.00 | 2023-09-07 |
Ginkgolide J Suppliers
Ginkgolide J Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpene lactones
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene lactones Diterpene lactones
- Diterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Ginkgolide J
Ginkgolide J and Its Significance in Modern Pharmaceutical Research
Ginkgolide J, a naturally occurring compound with the CAS number 107438-79-9, has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and diverse biological activities. This terpene lactone is primarily extracted from the leaves of the Ginkgo biloba tree, a species renowned for its medicinal properties. The compound's molecular formula, C₂₁H₂₈O₈, underscores its complex structure, which is characterized by a lactone ring and multiple hydroxyl groups. These structural features contribute to its remarkable pharmacological profile, making it a subject of extensive study in both academic and industrial settings.
The pharmacological properties of Ginkgolide J have been extensively investigated, particularly for its potential therapeutic applications. One of the most notable effects is its ability to modulate the activity of platelet-activating factor (PAF), a key mediator in various inflammatory and immune responses. By inhibiting PAF receptors, Ginkgolide J has demonstrated promising results in reducing inflammation and preventing thrombotic disorders. These findings have led to its exploration as a potential therapeutic agent in conditions such as atherosclerosis, Alzheimer's disease, and other neurodegenerative disorders.
Recent advancements in the study of Ginkgolide J have highlighted its role in neuroprotection and cognitive enhancement. Research indicates that the compound can cross the blood-brain barrier, allowing it to exert direct effects on neuronal cells. Studies have shown that Ginkgolide J can attenuate oxidative stress and protect against excitotoxicity, two critical mechanisms involved in neuronal damage. Moreover, preclinical trials have suggested that it may improve cognitive function by enhancing synaptic plasticity and memory retention. These findings have sparked interest in developing Ginkgolide J-based therapies for neurodegenerative diseases.
The synthesis and structural elucidation of Ginkgolide J have also been areas of active research. Chemists have developed various synthetic pathways to produce this compound in controlled environments, enabling larger-scale studies and potential commercialization. Techniques such as spectroscopy and chromatography have been instrumental in confirming the structural integrity of synthesized Ginkgolide J. Additionally, computational methods have been employed to predict the compound's interactions with biological targets, providing insights into its mechanism of action.
The therapeutic potential of Ginkgolide J extends beyond neuroprotection; it has also shown promise in treating cardiovascular diseases. By inhibiting PAF-mediated platelet aggregation, Ginkgolide J can help prevent blood clots, reducing the risk of stroke and myocardial infarction. Furthermore, its anti-inflammatory properties make it a candidate for managing chronic inflammatory conditions such as rheumatoid arthritis. These diverse applications highlight the compound's versatility and underscore its importance in modern medicine.
In conclusion, Ginkgolide J (CAS number 107438-79-9) is a multifaceted compound with significant implications for pharmaceutical research. Its ability to modulate PAF receptors and exert neuroprotective effects positions it as a promising candidate for treating various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this natural product remains at the forefront of medicinal chemistry innovation.
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